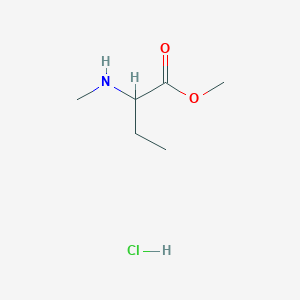

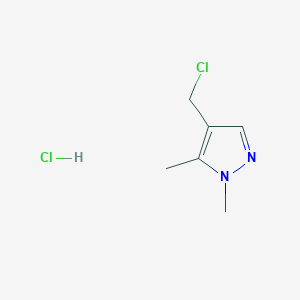

![molecular formula C17H25NO4 B1528020 1'-(tert-Butoxycarbonyl)-spiro[bicyclo[2.2.1]-hept[2]ene-7,4'-piperidine]-5-carboxylic acid CAS No. 1251015-75-4](/img/structure/B1528020.png)

1'-(tert-Butoxycarbonyl)-spiro[bicyclo[2.2.1]-hept[2]ene-7,4'-piperidine]-5-carboxylic acid

Vue d'ensemble

Description

The compound is a complex organic molecule that includes a spiro[bicyclo[2.2.1]heptane] structure, a piperidine ring, and a carboxylic acid group. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar bicyclic structures have been synthesized via formal [4 + 2] cycloaddition reactions enabled by organocatalysis . Another method involves a photocatalytic cycloaddition reaction that provides access to bicyclo[2.1.1]hexanes with various substitution patterns .Applications De Recherche Scientifique

Synthesis Approaches

Efficient Synthesis of Spirocyclic Oxindole Analogue : An efficient synthesis method for a spirocyclic oxindole analogue, which includes the compound , is described. This method involves steps such as dianion alkylation, cyclization, and demethylation, achieving a yield of 35% over eight steps without chromatographic purification (Teng, Zhang, & Mendonça, 2006).

Convenient Synthetic Route to Spiro[indole‐3,4′‐piperidin]‐2‐ones : A synthesis process starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, involving anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis (Freund & Mederski, 2000).

Templates for Exploratory Library Preparation : The preparation of a novel spirocyclic template, involving reactions like ketone allylation, etherification, and ring-closing metathesis, is reported. This process leads to the generation of a library of spirocyclic amino alcohols (Walters, La, Deshmukh, & Omecinsky, 2002).

Chemical Characterization and Applications

Alicyclic Polymers for 193 nm Resist Applications : Alicyclic polymers designed for 193 nm photoresist materials are synthesized, using compounds similar to the one . This research provides insights into the properties and applications of such polymers in industrial settings (Okoroanyanwu, Shimokawa, Byers, & Willson, 1998).

Spiro[3.3]hept-1-ylidene Strained Carbene Reaction : A study on the strained carbene reaction intermediate, spiro[3.3]hept-1-ylidene, generated by high-vacuum flash pyrolysis, reveals insights into the chemical behavior and potential applications of similar spiro compounds (Rosenberg, Schrievers, & Brinker, 2016).

Synthesis of Spirocyclopropanated Analogues of Iprodione : The conversion of methyl 1-(tert-butoxycarbonylamino)cyclopropanecarboxylate into spirocyclopropanated analogues demonstrates the chemical versatility of the spirocyclic framework, highlighting its potential for generating structurally novel compounds (Brackmann, Es-Sayed, & Meijere, 2005).

Orientations Futures

The future directions for this compound would depend on its intended application. Bicyclic structures are of interest in pharmaceutical research due to their presence in many bioactive natural products and drugs . Therefore, this compound could potentially be of interest in the development of new pharmaceuticals or materials.

Mécanisme D'action

The incorporation of the 1,2-disubstituted bicyclo[2.1.1]hexane core into the structure of fungicides boscalid (BASF), bixafen (Bayer CS), and fluxapyroxad (BASF) gave saturated patent-free analogs with high antifungal activity . This suggests that the compound might also have potential bioactivity.

Propriétés

IUPAC Name |

1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[bicyclo[2.2.1]hept-5-ene-7,4'-piperidine]-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-16(2,3)22-15(21)18-8-6-17(7-9-18)11-4-5-13(17)12(10-11)14(19)20/h4-5,11-13H,6-10H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPXVYJOXILWKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C3CC(C2C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

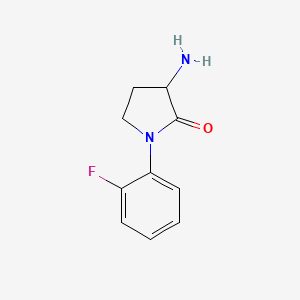

![6-[2-(aminomethyl)pyrrolidin-1-yl]-N-methylpyrimidin-4-amine](/img/structure/B1527937.png)

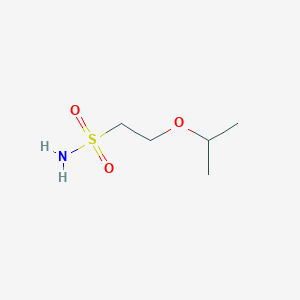

![1-[(1-propyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1527947.png)

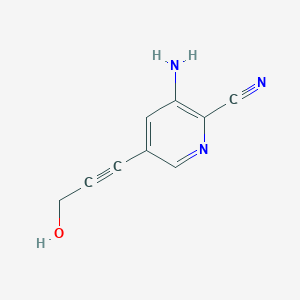

![6-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1527949.png)

![1-tert-Butyl 6-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,6-dicarboxylate](/img/structure/B1527950.png)

![5-Bromo-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1527951.png)

![2-(Tert-butyl)-4-chlorooxazolo[4,5-C]pyridine-7-carbonitrile](/img/structure/B1527958.png)